molecular formula C18H16Br2 B047820 9,10-Dibromo-2-tert-butylanthracene CAS No. 114583-08-3

9,10-Dibromo-2-tert-butylanthracene

Cat. No.: B047820
CAS No.: 114583-08-3
M. Wt: 392.1 g/mol
InChI Key: BWFOVZDGMFZPFX-UHFFFAOYSA-N
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Description

9,10-Dibromo-2-tert-butylanthracene: is an organic compound with the molecular formula C18H16Br2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 9 and 10 positions and a tert-butyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-2-tert-butylanthracene typically involves the bromination of 2-tert-butylanthracene. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 9,10-Dibromo-2-tert-butylanthracene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-tert-butylanthracene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Various substituted anthracene derivatives.

    Oxidation: Anthraquinone derivatives.

    Reduction: 2-tert-butylanthracene.

Scientific Research Applications

Chemistry: 9,10-Dibromo-2-tert-butylanthracene is used as a precursor in the synthesis of other complex organic molecules. It is also studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).

Biology and Medicine: While specific biological applications are limited, derivatives of anthracene, including this compound, are investigated for their potential use in photodynamic therapy and as fluorescent probes.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require stable aromatic compounds with specific electronic properties.

Mechanism of Action

The mechanism of action of 9,10-Dibromo-2-tert-butylanthracene in chemical reactions involves the interaction of its bromine atoms and tert-butyl group with various reagents. The bromine atoms act as leaving groups in substitution reactions, while the tert-butyl group provides steric hindrance that can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • 9,10-Dibromo-2,7-di-tert-butylanthracene
  • 9,10-Dibromoanthracene
  • 2-tert-Butylanthracene

Comparison: Compared to other similar compounds, 9,10-Dibromo-2-tert-butylanthracene is unique due to the specific positioning of the tert-butyl group at the 2 position, which affects its reactivity and physical properties. The presence of bromine atoms at the 9 and 10 positions also makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

9,10-dibromo-2-tert-butylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFOVZDGMFZPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399618
Record name 9,10-dibromo-2-tert-butylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114583-08-3
Record name 9,10-dibromo-2-tert-butylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-TERT-BUTYL-9,10-DIBROMOANTHRACENE
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